molecular formula C12H23ClN2O B1421941 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 1269151-31-6

2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B1421941
CAS No.: 1269151-31-6
M. Wt: 246.78 g/mol
InChI Key: KCCREOJNABQOGI-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C12H23ClN2O. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a cyclopentyl group and a piperidinyl group attached to an acetamide moiety, making it a versatile molecule for chemical modifications and biological studies.

Mechanism of Action

The cyclopentyl group could potentially enhance the lipophilicity of the compound, which might affect its absorption and distribution in the body. The acetamide group could form hydrogen bonds with its biological targets, potentially increasing the compound’s affinity and specificity .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, changes in pH could affect the compound’s ionization state, which might influence its absorption and distribution. Temperature could affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride typically involves the following steps:

  • Formation of the Acetamide Backbone: : The initial step involves the reaction of cyclopentylamine with chloroacetyl chloride to form 2-cyclopentylacetamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Cyclopentylamine+Chloroacetyl chloride2-cyclopentylacetamide+HCl\text{Cyclopentylamine} + \text{Chloroacetyl chloride} \rightarrow \text{2-cyclopentylacetamide} + \text{HCl} Cyclopentylamine+Chloroacetyl chloride→2-cyclopentylacetamide+HCl

  • Introduction of the Piperidinyl Group: : The next step involves the nucleophilic substitution of the acetamide with piperidine. This reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.

    2-cyclopentylacetamide+Piperidine2-cyclopentyl-N-(piperidin-4-yl)acetamide\text{2-cyclopentylacetamide} + \text{Piperidine} \rightarrow \text{2-cyclopentyl-N-(piperidin-4-yl)acetamide} 2-cyclopentylacetamide+Piperidine→2-cyclopentyl-N-(piperidin-4-yl)acetamide

  • Formation of the Hydrochloride Salt: : The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

    2-cyclopentyl-N-(piperidin-4-yl)acetamide+HCl2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride\text{2-cyclopentyl-N-(piperidin-4-yl)acetamide} + \text{HCl} \rightarrow \text{this compound} 2-cyclopentyl-N-(piperidin-4-yl)acetamide+HCl→2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or carboxylic acids.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl nitrogen, with reagents such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: : It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

  • Biological Studies: : The compound is employed in studies investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

  • Industrial Applications: : It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-(piperidin-4-yl)acetamide
  • N-(piperidin-4-yl)acetamide
  • 2-cyclopentylacetamide

Uniqueness

2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of both cyclopentyl and piperidinyl groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry.

This compound’s unique combination of structural elements makes it a valuable tool in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-cyclopentyl-N-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(9-10-3-1-2-4-10)14-11-5-7-13-8-6-11;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCREOJNABQOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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